

Unveiling the Potency and Mechanism of a Selective CDK2 Degradar: A Technical Guide

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Compound of Interest

Compound Name: CDK2 degrader 5

Cat. No.: B15585598

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This technical guide provides a comprehensive overview of the biological activity of a selective Cyclin-Dependent Kinase 2 (CDK2) degrader, herein referred to as "**CDK2 Degradar 5**" as a representative Proteolysis Targeting Chimera (PROTAC). This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, experimental methodologies, and pathway visualizations to facilitate a thorough understanding of this class of compounds.

Core Efficacy and Selectivity

PROTAC-mediated degradation of CDK2 presents a promising therapeutic strategy, particularly in cancers characterized by CCNE1 amplification. By inducing the ubiquitination and subsequent proteasomal degradation of CDK2, these degraders effectively eliminate the target protein, leading to cell cycle arrest and potent anti-proliferative effects.

The representative CDK2 degrader, PROTAC-8, demonstrates selective and partial degradation of CDK2.^[1] It has a half-maximal degradation concentration (DC50) of approximately 100 nM.^[1] Notably, PROTAC-8 shows high selectivity for CDK2 over other closely related cyclin-dependent kinases such as CDK1, CDK5, CDK7, and CDK9.^[1] This selectivity is a key advantage over traditional ATP-competitive CDK2 inhibitors, which can suffer from off-target effects at higher concentrations.^[2] The degradation of CDK2 is mediated by the proteasome, as co-treatment with a proteasome inhibitor rescues CDK2 levels.^[1]

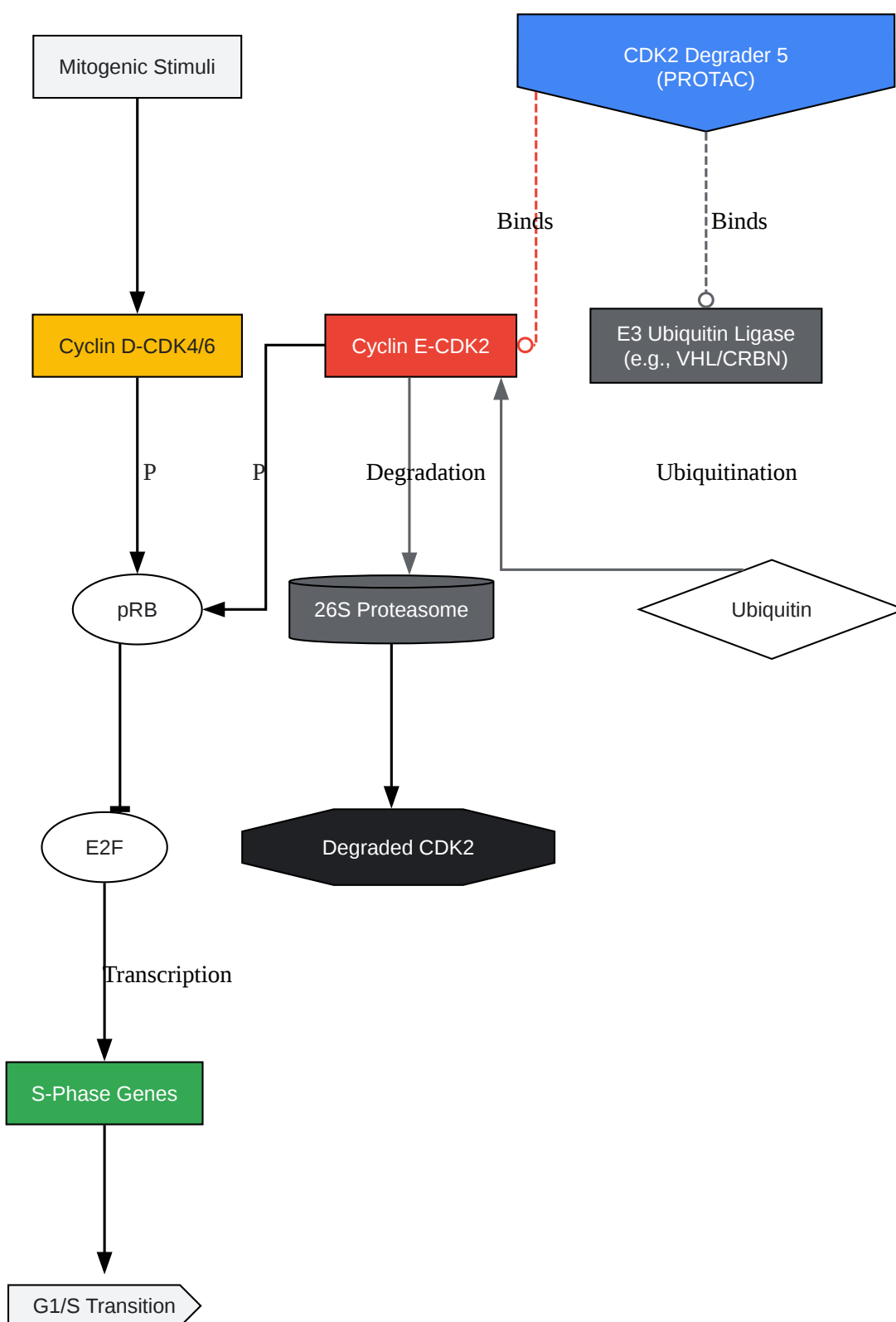
Parameter	Value	Cell Line	Notes
DC50	~100 nM	HEI-OC1	Half-maximal degradation concentration.[1]
Dmax	>50%	HiBiT Assay	Maximum degradation level.[3]
Selectivity	Selective for CDK2	HEI-OC1	No significant degradation of CDK1, CDK5, CDK7, or CDK9 observed.[1]
Mechanism	Proteasome-mediated	HEI-OC1	Degradation is blocked by the proteasome inhibitor MG-132.[1]

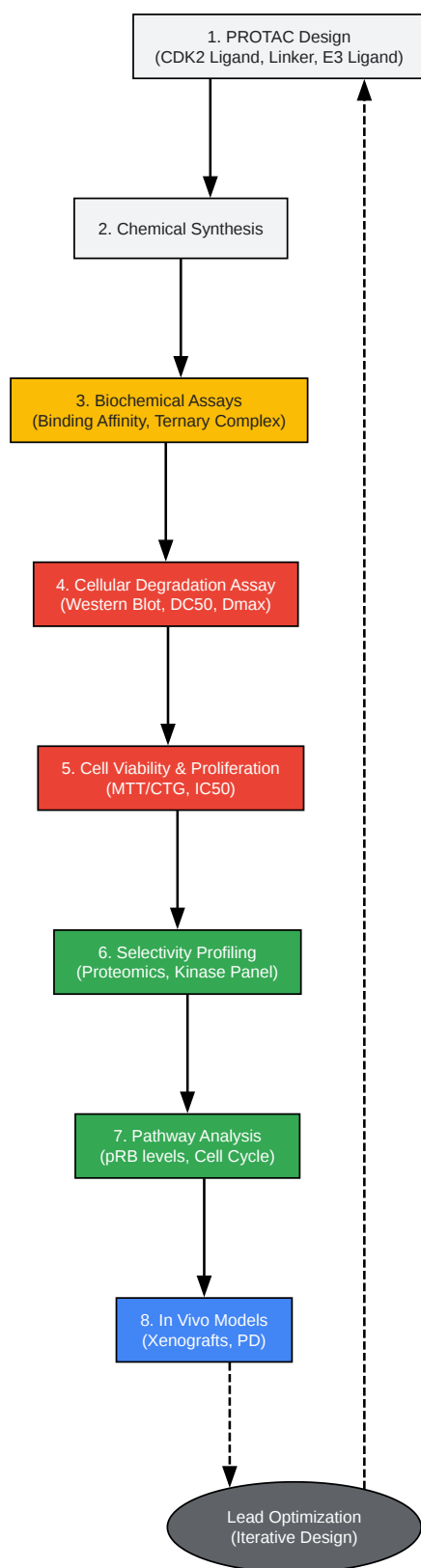
Table 1: Quantitative Biological Activity of a Representative CDK2 Degradator (PROTAC-8).

Signaling Pathways and Mechanism of Action

CDK2 is a critical regulator of cell cycle progression, particularly at the G1/S transition.[2] It forms active complexes with cyclin E and cyclin A, which then phosphorylate key substrates, most notably the Retinoblastoma (RB) protein.[2][4] Phosphorylation of RB by CDK2/cyclin complexes leads to its inactivation and the release of E2F transcription factors, which in turn drive the expression of genes required for DNA replication and cell cycle progression.

CDK2 degraders, such as PROTAC-8, function as heterobifunctional molecules. One end of the molecule binds to CDK2, while the other end recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[1][2][5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to CDK2, marking it for degradation by the 26S proteasome.[5] The resulting depletion of CDK2 leads to a reduction in RB phosphorylation, causing cell cycle arrest at the G1/S checkpoint and inhibiting proliferation in cancer cells, especially those with an amplification of the CCNE1 gene which encodes for cyclin E1.[2][6]





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